![molecular formula C19H14N2OS2 B238767 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B238767.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide, also known as BMTP-11, is a synthetic compound that has gained significant attention in the field of cancer research. BMTP-11 has shown promising results in inhibiting the growth of cancer cells and has the potential to become a valuable tool in cancer treatment.
Mecanismo De Acción
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide works by inhibiting the activity of the protein Topoisomerase I, which is essential for DNA replication and cell division. By inhibiting this protein, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide prevents cancer cells from dividing and growing, ultimately leading to their death.
Efectos Bioquímicos Y Fisiológicos
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, further studies are needed to fully understand the biochemical and physiological effects of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide in lab experiments is its specificity for Topoisomerase I, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is the difficulty in synthesizing N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide, which may hinder its widespread use in research.
Direcciones Futuras
1. Investigating the potential of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide in combination with other cancer treatments to enhance its efficacy.
2. Developing more efficient and cost-effective synthesis methods for N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide.
3. Studying the long-term effects of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide on normal cells to determine its safety for use in cancer treatment.
4. Exploring the potential of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide in treating other diseases that involve abnormal cell division, such as viral infections and autoimmune disorders.
5. Developing N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide analogs with improved efficacy and reduced toxicity.
Métodos De Síntesis
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide is synthesized through a multi-step process involving the reaction of 2-methyl-3-nitroaniline with 2-bromo-1,3-benzothiazole, followed by reduction and further reaction with thiophene-2-carboxylic acid. The final product is obtained through purification and isolation.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide is effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown promising results, with N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide significantly reducing tumor growth in animal models.
Propiedades
Nombre del producto |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide |
|---|---|
Fórmula molecular |
C19H14N2OS2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14N2OS2/c1-12-13(19-21-15-7-2-3-9-16(15)24-19)6-4-8-14(12)20-18(22)17-10-5-11-23-17/h2-11H,1H3,(H,20,22) |
Clave InChI |
ZNWFDKFUAJNZRK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4S3 |
SMILES canónico |
CC1=C(C=CC=C1NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



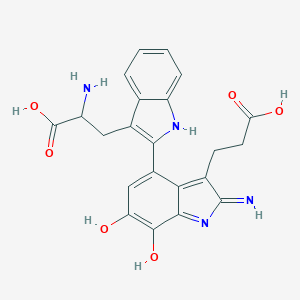
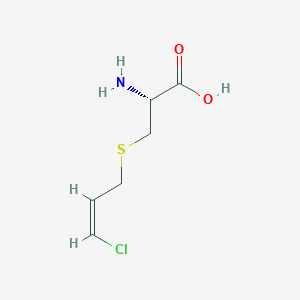
![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)
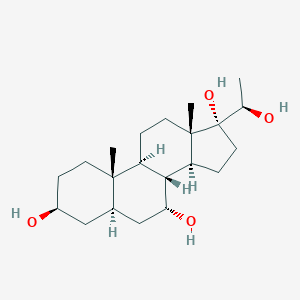
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)
![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)
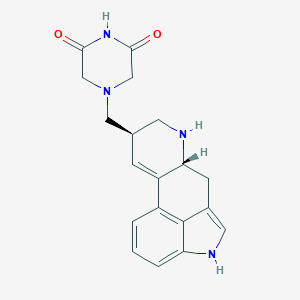
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)
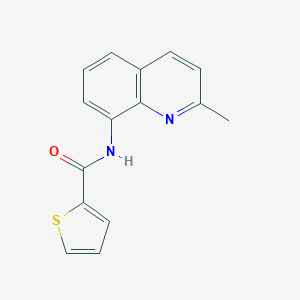
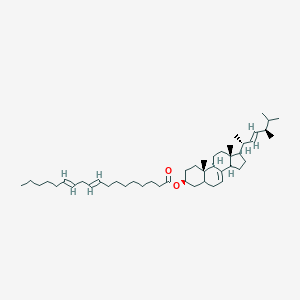
![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)